molecular formula C15H13NO2S2 B2486138 (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 618075-02-8

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B2486138
CAS No.: 618075-02-8
M. Wt: 303.39
InChI Key: HJFOKYACRIHKSC-JYRVWZFOSA-N
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Description

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound that features a chromene moiety linked to a thioxothiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form chromone derivatives.

    Reduction: The thioxothiazolidinone ring can be reduced to form thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxothiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Chromone derivatives.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted thioxothiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of chromene and thioxothiazolidinone exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromene and thioxothiazolidinone moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds like 2H-chromene and its derivatives share the chromene moiety.

    Thioxothiazolidinone Derivatives: Compounds such as 2-thioxothiazolidin-4-one and its derivatives share the thioxothiazolidinone structure.

Uniqueness

(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is unique due to the combination of the chromene and thioxothiazolidinone moieties in a single molecule

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-2-16-14(17)13(20-15(16)19)8-10-7-11-5-3-4-6-12(11)18-9-10/h3-8H,2,9H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOKYACRIHKSC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618075-02-8
Record name 5-(2H-CHROMEN-3-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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